molecular formula C29H34N6O4 B10832883 Aminopyrimidine derivative 10

Aminopyrimidine derivative 10

Cat. No.: B10832883
M. Wt: 530.6 g/mol
InChI Key: XAXIBPFXBWPLTP-UHFFFAOYSA-N
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Description

Aminopyrimidine derivative 10 is a member of the aminopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopyrimidine derivative 10 can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine. This reaction is typically carried out under solvent-free conditions at temperatures ranging from 80 to 90 degrees Celsius. The reaction is monitored using thin-layer chromatography with a solvent system of hexane and ethyl acetate .

Another method involves the preparation from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. This process includes multiple steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and may involve the use of automated reactors and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Aminopyrimidine derivative 10 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. For example, the reaction of 2-amino-4,6-dichloropyrimidine with amines.

    Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

    Substitution: Various substitution reactions can be carried out to introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Triethylamine: Used as a base in nucleophilic substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted aminopyrimidine derivatives, which can be further modified to enhance their biological activity and therapeutic potential.

Scientific Research Applications

Aminopyrimidine derivative 10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of aminopyrimidine derivative 10 involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of β-glucuronidase, an enzyme associated with various pathological conditions. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects . Additionally, it has been shown to inhibit EGFR kinase, which plays a crucial role in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Aminopyrimidine derivative 10 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and therapeutic potential compared to other aminopyrimidine derivatives.

References

Properties

Molecular Formula

C29H34N6O4

Molecular Weight

530.6 g/mol

IUPAC Name

4-[[4-[3-cyano-4-(oxan-4-yloxy)phenyl]pyrimidin-2-yl]amino]-N-[2-(dimethylamino)ethyl]-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C29H34N6O4/c1-34(2)13-14-35(3)28(36)24-7-6-22(18-27(24)37-4)32-29-31-12-9-25(33-29)20-5-8-26(21(17-20)19-30)39-23-10-15-38-16-11-23/h5-9,12,17-18,23H,10-11,13-16H2,1-4H3,(H,31,32,33)

InChI Key

XAXIBPFXBWPLTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C(=O)C1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=C(C=C3)OC4CCOCC4)C#N)OC

Origin of Product

United States

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